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molecular formula C20H19FN8O2 B1680643 Riociguat CAS No. 625115-55-1

Riociguat

Cat. No. B1680643
M. Wt: 422.4 g/mol
InChI Key: WXXSNCNJFUAIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173037B2

Procedure details

Prepared in analogy to Example 6 with 310 mg (0.76 mmol) of methyl-4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinylcarbamate from Example 5, 27.32 mg (1.14 mmol) of sodium hydride and 215.5 mg (1.52 mmol) of iodomethane. The mixture is worked up by adding water and 2 molar potassium hydroxide solution and extracting with dichloromethane. The combined organic phases are dried with magnesium sulphate and concentrated in a rotary evaporator. The residue is purified by preparative RP-HPLC.
Quantity
27.32 mg
Type
reactant
Reaction Step One
Quantity
215.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH:8][C:9](=[O:12])[O:10][CH3:11])=[C:6]([NH2:13])[N:5]=[C:4]([C:14]2[C:22]3[C:17](=[N:18][CH:19]=[CH:20][CH:21]=3)[N:16]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[F:30])[N:15]=2)[N:3]=1.[H-].[Na+].I[CH3:34].[OH-].[K+]>O>[NH2:1][C:2]1[C:7]([N:8]([CH3:34])[C:9](=[O:12])[O:10][CH3:11])=[C:6]([NH2:13])[N:5]=[C:4]([C:14]2[C:22]3[C:17](=[N:18][CH:19]=[CH:20][CH:21]=3)[N:16]([CH2:23][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=3[F:30])[N:15]=2)[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
Name
Quantity
27.32 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
215.5 mg
Type
reactant
Smiles
IC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative RP-HPLC

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1N(C(OC)=O)C)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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